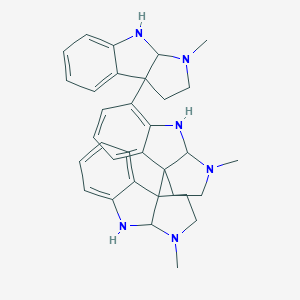![molecular formula C12H15N3O2 B231465 Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- CAS No. 16983-76-9](/img/structure/B231465.png)
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin and has been extensively studied for its ability to selectively destroy dopaminergic neurons in the brain.
Applications De Recherche Scientifique
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- has been extensively used in scientific research to study the mechanisms of Parkinson's disease. Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is known to selectively destroy dopaminergic neurons in the brain, leading to symptoms that are similar to Parkinson's disease. Researchers have used Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- to study the effects of dopaminergic neuron loss on motor function, as well as to test potential treatments for Parkinson's disease.
Mécanisme D'action
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is metabolized in the brain to form a toxic metabolite, MPP+. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity leads to a loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This loss of dopaminergic neurons leads to motor deficits that are similar to those seen in Parkinson's disease, including tremors, rigidity, and bradykinesia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- in laboratory experiments is that it allows researchers to selectively destroy dopaminergic neurons in the brain, providing a model for Parkinson's disease. However, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- is a potent neurotoxin and can be dangerous if mishandled. Additionally, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity is not a perfect model for Parkinson's disease, as the disease is multifactorial and involves many different pathways.
Orientations Futures
Future research on Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- should focus on developing safer and more effective models for Parkinson's disease. Additionally, researchers should investigate the use of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, researchers should continue to investigate the mechanisms of Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]--induced neurotoxicity, with the goal of identifying new targets for therapeutic intervention.
Méthodes De Synthèse
Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]- can be synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydrazine to form the hydrazide intermediate, which is then reacted with acetic anhydride to form the final product, Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-.
Propriétés
Numéro CAS |
16983-76-9 |
|---|---|
Formule moléculaire |
C12H15N3O2 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
[(E)-[(E)-4-(4-methoxyphenyl)but-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C12H15N3O2/c1-9(14-15-12(13)16)3-4-10-5-7-11(17-2)8-6-10/h3-8H,1-2H3,(H3,13,15,16)/b4-3+,14-9+ |
Clé InChI |
KDKOYKPYFCGPBB-LDKZCNOQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)N)/C=C/C1=CC=C(C=C1)OC |
SMILES |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
SMILES canonique |
CC(=NNC(=O)N)C=CC1=CC=C(C=C1)OC |
Autres numéros CAS |
16983-76-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)




![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)


![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)


